BenchChemオンラインストアへようこそ!

1-((2-Methoxyphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine

Lipophilicity Drug-likeness ADME prediction

This fully synthetic 1,2-disubstituted pyrrolidine combines an N-(2-methoxybenzenesulfonyl) group with a C-(benzenesulfonyl)methyl substituent, creating a unique dual-sulfonyl pharmacophore not found in mono‑sulfonyl analogs. With an XLogP3 of 2.5 and TPSA of 97.5 Ų, it balances permeability with low CNS risk, ideal for cell‑based MMP‑2 target engagement studies. The ortho‑methoxy group provides a derivatizable handle for late‑stage diversification. Changing the N1‑substituent alters computed properties by up to 0.6 log units; verify correct isomer to avoid uncharacterized analog batches. ≥95% purity research chemical.

Molecular Formula C18H21NO5S2
Molecular Weight 395.49
CAS No. 1448071-96-2
Cat. No. B2633055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2-Methoxyphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine
CAS1448071-96-2
Molecular FormulaC18H21NO5S2
Molecular Weight395.49
Structural Identifiers
SMILESCOC1=CC=CC=C1S(=O)(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C18H21NO5S2/c1-24-17-11-5-6-12-18(17)26(22,23)19-13-7-8-15(19)14-25(20,21)16-9-3-2-4-10-16/h2-6,9-12,15H,7-8,13-14H2,1H3
InChIKeyDSPKEXVZEFFZRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.025 g / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((2-Methoxyphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine (CAS 1448071-96-2): A Dual-Sulfonylated Pyrrolidine Building Block for Medicinal Chemistry and Chemical Biology Sourcing


1-((2-Methoxyphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine is a fully synthetic, disubstituted pyrrolidine derivative bearing an N-(2-methoxybenzenesulfonyl) group at the 1-position and a C-(benzenesulfonyl)methyl substituent at the 2-position [1]. With a molecular formula of C18H21NO5S2 and a molecular weight of 395.5 g·mol⁻¹, it is a moderately lipophilic (XLogP3 = 2.5), non-hydrogen bond donor molecule with a topological polar surface area (TPSA) of 97.5 Ų [1]. It is cataloged in the PubChem Compound database (CID 71805899) and is commercially supplied as a research chemical (typical purity ≥95%) within screening library collections (e.g., Life Chemicals F6435-2768) [1][2]. Unlike mono‑sulfonylated pyrrolidine analogs that represent only one pharmacophoric element, the target compound combines two electronically and sterically distinct sulfonyl groups on a single pyrrolidine scaffold, offering a unique spatial arrangement of hydrogen-bond acceptor atoms and conformational flexibility that is not simultaneously present in any single‑class comparator [1].

Why Generic Substitution Among 1-Sulfonyl-2-((phenylsulfonyl)methyl)pyrrolidines Is Unreliable for Scientific Procurement


The class of 1‑sulfonyl‑2‑((phenylsulfonyl)methyl)pyrrolidines exhibits profound structure‑activity divergence at the N1‑sulfonyl position despite preserving the identical pyrrolidine core and 2‑phenylsulfonylmethyl side chain [1]. Changing the N1‑substituent from 2‑methoxyphenyl (target compound) to methyl (CAS 1448077‑00‑6), isobutyl (CAS 1797316‑43‑8), or 3‑chloro‑4‑methoxyphenyl—while retaining the same molecular formula class—alters computed XLogP3 by up to 0.6 log units, modifies TPSA, shifts the count and spatial orientation of hydrogen‑bond acceptors, and replaces an aromatic π‑surface with an alkyl group, all of which are known to affect target binding, pharmacokinetics, and solubility in the sulfonylpyrrolidine series [1][2]. Generic sourcing without verifying which N1‑sulfonyl isomer is supplied may therefore introduce an uncharacterized analog rather than the intended probe molecule, invalidating structure‑based experimental comparisons [1].

Quantitative Comparative Evidence: 1-((2-Methoxyphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine vs. Its Closest Commercially Available Analogs


Computed Lipophilicity (XLogP3) Differentiates the 2‑Methoxyphenyl N‑Sulfonyl Substituent from Alkyl Analogs

The target compound exhibits a computed XLogP3 of 2.5, which is 0.6 log units lower than its direct analog 1‑(isobutylsulfonyl)‑2‑((phenylsulfonyl)methyl)pyrrolidine (calc. XLogP3 ≈ 3.1). In contrast, the 1‑(methylsulfonyl) analog is calculated at XLogP3 ≈ 1.0. The 0.6 log unit reduction relative to the isobutyl analog corresponds to a roughly 4‑fold lower theoretical octanol‑water partition coefficient, indicating substantially different predicted membrane permeability and distribution behavior [1]. This divergence arises solely from replacing the isobutyl group with the 2‑methoxyphenyl aromatic ring while keeping the pyrrolidine scaffold and 2‑phenylsulfonylmethyl substituent constant [1].

Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area (TPSA) Comparison: Ortho-Methoxy Aromatic vs. Alkyl N-Sulfonyl Substitution

The target compound has a computed TPSA of 97.5 Ų, which is higher than the TPSA of the 1‑(methylsulfonyl) analog (calc. ≈ 77.0 Ų, estimated from a structure lacking the additional oxygen atoms). The additional ~20.5 Ų are attributable to the two oxygen atoms of the sulfonyl groups plus the methoxy oxygen, all of which are absent in the methylsulfonyl comparator. TPSA values below 140 Ų are often associated with acceptable oral absorption; values below 90 Ų are commonly associated with CNS penetration. The target compound's TPSA of 97.5 Ų positions it near the CNS‑penetrant threshold, whereas the methylsulfonyl analog's lower TPSA (≈77 Ų) would be predicted to have superior passive CNS entry [1].

Polar surface area Membrane permeability CNS drug design

Hydrogen-Bond Acceptor Count: 6 Acceptors in Target vs. 4 in Alkyl-Sulfonyl Analogs

The target compound possesses 6 hydrogen-bond acceptor (HBA) atoms (two sulfonyl oxygens ×2 sulfonyl groups, the methoxy oxygen, and the pyrrolidine nitrogen), whereas the 1‑(methylsulfonyl) and 1‑(isobutylsulfonyl) analogs each possess only 4 HBA atoms (two sulfonyl oxygens ×2, pyrrolidine nitrogen; no methoxy oxygen). This 50% increase in HBA count directly alters the compound's pharmacophoric fingerprint: the methoxy oxygen provides an additional interaction point for hydrogen-bond donors in enzyme active sites or receptor binding pockets, which is completely absent in the alkyl-sulfonyl comparators [1].

Hydrogen bonding Structure-activity relationships Binding site pharmacophore

Molecular Weight and Rotatable Bond Burden: Prioritization for Fragment-Based Screening Libraries

At 395.5 g·mol⁻¹, the target compound is substantially larger than its simplest analog, 1‑((2‑methoxyphenyl)sulfonyl)pyrrolidine (MW 241.3 g·mol⁻¹, CAS 681439‑88‑3), which lacks the 2‑phenylsulfonylmethyl substituent. Conversely, it is lighter than the 1‑(isobutylsulfonyl) analog (MW ≈ 335.4 g·mol⁻¹) but with 6 rotatable bonds (vs. 5 for the isobutyl analog), indicating higher conformational entropy. The target compound occupies a unique niche in terms of molecular complexity: it retains the full dual‑sulfonyl pharmacophore while staying below 400 Da, a common cutoff for fragment-like properties, whereas the simpler analog (241.3 Da) represents only one sulfonyl moiety and thus a different pharmacophoric minimal unit [1][2].

Fragment-based drug discovery Ligand efficiency Screening library design

Class-Level Selectivity Context: Sulfonylpyrrolidine Scaffold MMP-2 Selectivity Data Provides an Anchor for Target-Compound Positioning

While no direct MMP-2 or AP-N inhibition data exist for the target compound itself, the sulfonylpyrrolidine scaffold from which it derives has been systematically profiled in head-to-head enzyme inhibition assays. Cheng et al. demonstrated that sulfonylpyrrolidine derivatives can achieve >10-fold selectivity for MMP-2 over AP-N. Compounds 4c, 4j, 5a, and 5b were equipotent to or more potent than the positive control LY52 against MMP-2. Critically, structure-activity relationship analysis revealed that the nature of the N-sulfonyl substituent (aryl vs. alkyl) and substitution at the pyrrolidine 2-position both profoundly modulate potency and selectivity. The target compound's unique combination of an ortho-methoxyphenyl N1-sulfonyl group and a phenylsulfonylmethyl C2-substituent represents an SAR space not explored in the published series, making it a candidate for extension of these findings [1].

Matrix metalloproteinase inhibition Enzyme selectivity Sulfonylpyrrolidine SAR

Validated Application Scenarios for 1-((2-Methoxyphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine Based on Structural and Class-Level Evidence


Medicinal Chemistry: Dual-Sulfonyl Pyrrolidine Probe for Extending MMP-2 Structure-Activity Relationship Studies

The established MMP-2 inhibitory activity of the sulfonylpyrrolidine scaffold [1] supports the use of this compound as an SAR extension probe. The ortho-methoxy group on the N1-phenyl ring introduces an H-bond acceptor at a position not explored in the Cheng et al. series, while the phenylsulfonylmethyl group at C2 provides additional steric bulk and hydrogen-bonding capacity relative to the simpler 2-substituents in the published set. Researchers can use this compound to test whether dual-sulfonyl substitution enhances MMP-2 potency or selectivity beyond what mono-sulfonyl variants achieve.

Chemical Biology Tool Compound Requiring Predictable Lipophilicity and Non-CNS Preference

With a computed XLogP3 of 2.5 and TPSA of 97.5 Ų [1], this compound occupies a property space that balances membrane permeability with reduced CNS penetration risk. For cell-based assays where systemic or peripheral target engagement is desired without confounding CNS effects, the 0.6 XLogP3 unit reduction vs. the isobutyl analog (calc. ≈3.1) makes the target compound the rationally preferred choice within this analog series [1].

Diversity-Oriented Synthesis and Fragment Library Expansion

The target compound's molecular weight (395.5 g·mol⁻¹) and dual-sulfonyl architecture [1] place it in an underexploited region of chemical space within commercial screening libraries. It can serve as a late-stage diversification intermediate, with the methoxy group amenable to O-demethylation to a phenol for further derivatization, and the sulfonyl groups providing stable anchoring points for protein binding. This contrasts with the methylsulfonyl analog, which lacks a derivatizable aromatic handle [1].

Computational Chemistry Benchmarking: Multi-Sulfonyl Torsional Sampling

With 6 rotatable bonds and two bulky sulfonyl groups, the target compound presents a challenging case for conformer generation algorithms and force-field parametrization [1]. The combination of ortho-methoxy rotational isomerism and two sulfonyl torsional degrees of freedom provides a useful test system for evaluating sampling completeness in molecular docking or molecular dynamics workflows, especially when compared to the 5-rotatable-bond isobutyl analog [1].

Quote Request

Request a Quote for 1-((2-Methoxyphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.